(2E)-N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-(thiophen-2-yl)prop-2-enamide
Description
Properties
IUPAC Name |
(E)-N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-thiophen-2-ylprop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2S/c1-11-5-7-14(12(2)10-11)16-19-20-17(22-16)18-15(21)8-6-13-4-3-9-23-13/h3-10H,1-2H3,(H,18,20,21)/b8-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIFNBRVZQSKMPX-SOFGYWHQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=NN=C(O2)NC(=O)C=CC3=CC=CS3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)C2=NN=C(O2)NC(=O)/C=C/C3=CC=CS3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(2E)-N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-(thiophen-2-yl)prop-2-enamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Synthesis
The compound belongs to the class of oxadiazole derivatives, which are known for their varied pharmacological properties. The synthesis typically involves the reaction of 2,4-dimethylphenylhydrazine with carbon disulfide to form a hydrazinecarbodithioate intermediate. This intermediate undergoes cyclization with an acid chloride to yield the oxadiazole ring. The final product is formed through a reaction with thiophen-2-ylprop-2-enamide under basic conditions .
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Studies suggest that the oxadiazole ring may inhibit enzymes involved in DNA replication and repair, leading to disruption of cellular processes and induction of apoptosis in cancer cells . The thiophene moiety also contributes to the compound's reactivity and potential for further functionalization.
Anticancer Activity
Research indicates that oxadiazole derivatives exhibit significant anticancer properties. For instance, derivatives similar to this compound have shown in vitro antiproliferative activity against various human cancer cell lines such as breast adenocarcinoma (MCF7) and colon cancer (HCT116) . These compounds often demonstrate IC50 values in the micromolar range, indicating potent activity against tumor cells.
Antimicrobial Properties
The compound has also been investigated for its antimicrobial properties. Studies show that thiophene-containing oxadiazoles exhibit good activity against a range of microbial infections. The mechanism may involve disruption of microbial cell membranes or inhibition of key metabolic pathways .
| Biological Activity | Effect | Cell Lines/Pathogens | Reference |
|---|---|---|---|
| Anticancer | Inhibitory | MCF7, HCT116 | |
| Antimicrobial | Inhibitory | Various pathogens |
Case Studies and Research Findings
- Antiproliferative Activity : A study demonstrated that oxadiazole derivatives exhibited significant antiproliferative effects against several cancer cell lines. The research highlighted the importance of structural modifications in enhancing biological activity .
- Molecular Docking Studies : Computational studies have shown that these compounds can effectively bind to target proteins involved in cancer progression. For example, docking studies indicated strong interactions with cyclin-dependent kinase 2 (CDK-2), a critical regulator of the cell cycle .
- In Vivo Studies : Further investigations into the pharmacokinetics and bioavailability of these compounds are ongoing to assess their potential for therapeutic use. These studies aim to optimize the chemical structure for improved efficacy and reduced toxicity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Varying Substituents
The compound’s structural relatives include derivatives differing in aryl/heteroaryl substituents or core heterocycles. Key comparisons are outlined below:
Key Observations:
- Substituent Effects: The 2,4-dimethylphenyl group in the target compound likely enhances lipophilicity compared to halogenated (e.g., 4-fluorobenzyl in ) or sulfanyl-substituted analogues ().
- Electron-Deficient vs. Electron-Rich Moieties: The thiophene in the target compound provides electron-rich π-conjugation, contrasting with nitro-substituted analogues (), where electron-withdrawing groups enhance reactivity in redox-active biological systems.
Q & A
Q. How can researchers optimize the synthesis of (2E)-N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-(thiophen-2-yl)prop-2-enamide to improve yield and purity?
- Methodological Answer : The synthesis involves multi-step reactions, including thiadiazole/oxadiazole ring formation, sulfonylation, and enamide coupling. Key optimizations include:
- Ring formation : Use thiosemicarbazide and carbon disulfide under reflux with POCl₃ (90°C, 3 hours) to ensure cyclization efficiency .
- Sulfonylation : Employ triethylamine as a base to enhance nucleophilic substitution with 2,4-dimethylphenyl sulfonyl chloride .
- Enamide coupling : Utilize polar aprotic solvents (e.g., DMF) and coupling agents like EDCI/HOBt for amide bond formation .
- Purification : Recrystallization from DMSO/water (2:1) or chromatography (silica gel, ethyl acetate/hexane) improves purity .
Q. What analytical techniques are critical for characterizing this compound’s structural integrity?
- Methodological Answer :
- NMR spectroscopy : ¹H/¹³C NMR confirms regiochemistry of the oxadiazole ring and E-configuration of the enamide group (e.g., coupling constants: J = 12–16 Hz for trans-alkene protons) .
- IR spectroscopy : Peaks at 1670–1700 cm⁻¹ (C=O stretch) and 1250–1300 cm⁻¹ (S=O stretch) validate functional groups .
- HPLC-MS : Ensures >95% purity and confirms molecular weight (e.g., [M+H]⁺ = 367.87 g/mol for analogous compounds) .
Q. What preliminary biological assays are suitable for evaluating its bioactivity?
- Methodological Answer :
- Anticancer screening : Use MTT assays on cancer cell lines (e.g., MCF-7, HeLa) at 1–100 µM concentrations. Compare IC₅₀ values with cisplatin controls .
- Antimicrobial testing : Perform agar diffusion assays against S. aureus and E. coli (50–200 µg/mL) .
- Anti-inflammatory activity : Measure COX-2 inhibition via ELISA or Western blot .
Advanced Research Questions
Q. How does the electronic nature of the 2,4-dimethylphenyl group influence reactivity in nucleophilic substitution reactions?
- Methodological Answer :
- The electron-donating methyl groups increase electron density on the phenyl ring, reducing electrophilicity at the sulfonyl group. This necessitates harsher conditions (e.g., elevated temperatures or Lewis acids like BF₃·Et₂O) for substitutions .
- Computational studies (DFT, HOMO-LUMO analysis) can quantify charge distribution and predict reaction sites .
Q. What strategies resolve contradictions in bioactivity data between in vitro and in vivo models?
- Methodological Answer :
- Pharmacokinetic profiling : Assess solubility (logP ~3.5 via shake-flask method) and metabolic stability (microsomal assays) to identify bioavailability issues .
- Prodrug modification : Introduce hydrophilic groups (e.g., phosphate esters) to enhance water solubility without altering target binding .
- In vivo validation : Use xenograft models (e.g., murine tumors) with LC-MS/MS quantification of tissue distribution .
Q. How can computational modeling predict interactions with biological targets like kinases or DNA topoisomerases?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina to simulate binding to ATP-binding pockets (e.g., EGFR kinase, PDB ID: 1M17). Key interactions include hydrogen bonds with oxadiazole N-atoms and π-π stacking with thiophene .
- MD simulations : Analyze stability of ligand-protein complexes over 100 ns trajectories (GROMACS) to identify critical residues for binding .
Contradictory Data Analysis
Q. Why do some studies report potent anticancer activity while others show negligible effects?
- Methodological Answer :
- Structural analogs : Minor substituent changes (e.g., 4-fluorobenzyl vs. 3-methylbenzyl) drastically alter bioactivity. For example, sulfonyl groups enhance stability but reduce membrane permeability .
- Assay conditions : Varying serum concentrations in cell culture (e.g., 10% FBS vs. serum-free) affect compound availability. Standardize protocols across studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
